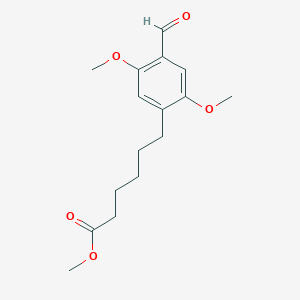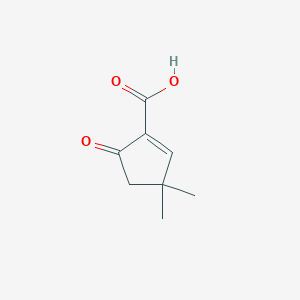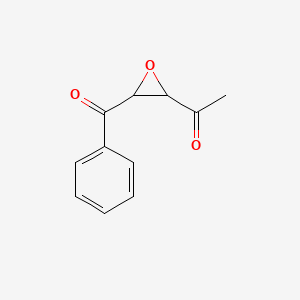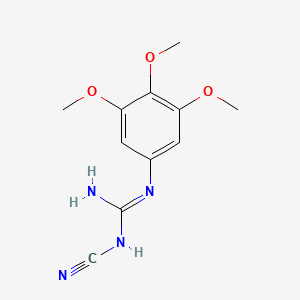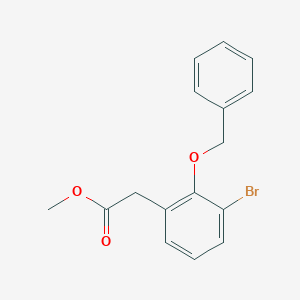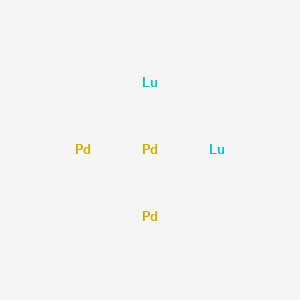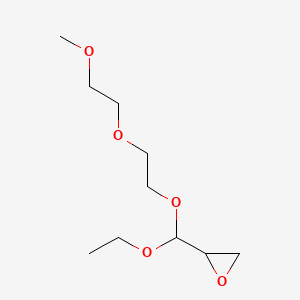
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is a chemical compound with the molecular formula C10H20O5 It is known for its unique structure, which includes an oxirane ring and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the reaction of a polyether alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the oxirane ring and its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane
- 2-(2,5,8,11-Tetraoxapentadec-1-yl)oxirane
- Etoglucid
Uniqueness
2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is unique due to its specific arrangement of ether linkages and the presence of the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
489438-43-9 |
|---|---|
Molekularformel |
C10H20O5 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-[ethoxy-[2-(2-methoxyethoxy)ethoxy]methyl]oxirane |
InChI |
InChI=1S/C10H20O5/c1-3-13-10(9-8-15-9)14-7-6-12-5-4-11-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
UTVVQBDRSFSZFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1CO1)OCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
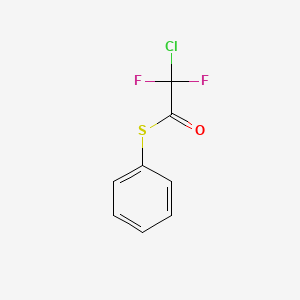
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
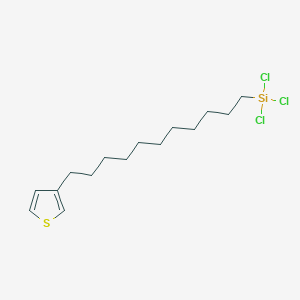
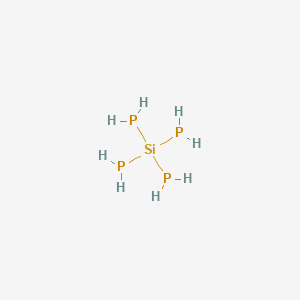
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
